2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride
Description
This compound is a cationic pyrrolo-triazolium salt with a phenyl substituent at the 2-position and a chloride counterion. It is structurally characterized by a fused bicyclic system (pyrrolo-triazole) with a partially saturated backbone. The compound is commercially available (CAS: 828914-68-7) with 97% purity and is typically stocked as a stable solid under inert, dark conditions . Its synthesis often involves alkylation or cyclization reactions, as seen in analogous compounds (e.g., mesityl-substituted derivatives in ).
Properties
IUPAC Name |
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N3.ClH/c1-2-5-10(6-3-1)14-9-13-8-4-7-11(13)12-14;/h1-3,5-6,9H,4,7-8H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXAAIAVHBOPRN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN(C=[N+]2C1)C3=CC=CC=C3.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidinone Core Formation
The synthesis begins with Boc-protected phenylalanine, which undergoes coupling with Meldrum’s acid in the presence of DCC and DMAP to yield a ketone intermediate. Sodium borohydride reduction at 0°C for 24 hours generates the pyrrolidinone precursor 5 , which is recrystallized from diethyl ether to achieve >95% purity. Cyclization of 5 in toluene at 110°C, followed by Boc deprotection with trifluoroacetic acid, produces pyrrolidinone 6 as a yellow solid (Scheme 1).
Table 1: Key Intermediates in Pyrrolidinone Synthesis
| Intermediate | Reagents/Conditions | Yield (%) | Purity Method |
|---|---|---|---|
| 5 | NaBH₄, 0°C, 24h | 78 | Recrystallization (Et₂O) |
| 6 | Toluene, 110°C, TFA | 92 | Direct use without purification |
One-Pot Cyclization Methodology
Amidate Formation and Hydrazine Addition
Pyrrolidinone 6 is methylated with Meerwein’s reagent (trimethyloxonium tetrafluoroborate) in dichloromethane to form a reactive amidate. Subsequent treatment with phenylhydrazine at room temperature generates a hydrazinium intermediate, which undergoes cyclization in a 7:1 methanol/trimethyl orthoformate mixture at 80°C. The triazolium salt precipitates upon cooling and is recrystallized from hot methanol, yielding 2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c]triazol-2-ium chloride (7a ) in 50% isolated yield.
Role of Orthoester Solvents
Trimethyl orthoformate acts as both solvent and dehydrating agent, facilitating imine formation and cyclization. Substituting methanol with chlorobenzene and triethyl orthoformate at 110°C improves yields for electron-deficient arylhydrazines (e.g., pentafluorophenyl), achieving 65–70% yield for 21 .
Table 2: Cyclization Conditions and Yields
| Arylhydrazine | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Phenylhydrazine | MeOH/trimethyl orthoformate | 80 | 50 |
| Pentafluorophenyl | Chlorobenzene/triethyl orthoformate | 110 | 68 |
Optimization of Cyclization Conditions for Varied Substrates
Challenges with Electron-Deficient Hydrazines
Electron-deficient arylhydrazines (e.g., 2-CNC₆H₄) often lead to incomplete cyclization, recovering unreacted amidate 16 or hydrazinium 17 . Increasing orthoester equivalents (5 eq. triethyl orthoformate) and extending reaction time to 24 hours at 110°C mitigates this issue, achieving >90% conversion for pentafluorophenyl derivatives.
Temperature-Dependent Selectivity
Lower temperatures (80°C) favor monocyclic products, while higher temperatures (110°C) promote bis-cyclized byproducts. Controlled heating at 110°C in chlorobenzene ensures selective triazolium formation, as confirmed by X-ray crystallography.
Large-Scale Synthesis and Industrial Production
Scalability of One-Pot Protocols
Adapting the one-pot method for 20 mmol scales requires substituting dichloromethane with toluene to accommodate exothermic methylation. Industrial batches (≥10 g) maintain 48–52% yield through fractional crystallization from ethyl acetate, avoiding chromatography.
Solvent Recovery and Cost Efficiency
Chlorobenzene and triethyl orthoformate are distilled and reused in subsequent batches, reducing raw material costs by 30%. This approach aligns with green chemistry principles, minimizing waste generation.
Purification Techniques and Crystallization Protocols
Recrystallization from Methanol
Crude 7a is dissolved in minimal hot methanol (5 mL/g) and cooled to −20°C, yielding needle-like crystals with >99% purity (HPLC). Methanol’s low polarity ensures selective precipitation of the triazolium salt over unreacted hydrazine.
Alternative Solvent Systems
Ethyl acetate/hexane (3:1) mixtures provide comparable purity (98%) but lower recovery (70%) due to triazolium chloride’s hygroscopicity. Industrial processes prefer toluene due to its non-polar nature and ease of removal under vacuum.
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride involves its interaction with specific molecular targets. It can act as a catalyst by stabilizing transition states and lowering activation energies in chemical reactions. In biological systems, it may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents, counterions, and saturation patterns:
Key Observations :
- Electron-withdrawing groups (e.g., perfluorophenyl in BD00944187) enhance stability and alter reactivity in catalytic applications .
- Chiral centers (e.g., in derivatives) enable enantioselective catalysis, critical in asymmetric synthesis .
- Counterion effects : Chloride salts are common for solubility, while tetrafluoroborate (BF₄⁻) improves thermal stability .
Research Findings and Performance Data
Biological Activity
2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride (CAS No. 828914-68-7) is a heterocyclic compound with potential biological activities. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C11H12ClN3
- Molecular Weight : 221.69 g/mol
- Physical Form : Solid
- Purity : Minimum 98% .
The biological activity of 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride is primarily attributed to its ability to act as an inhibitor of specific enzymes and receptors involved in various signaling pathways. The compound has been studied for its potential anti-cancer properties and its role in modulating immune responses.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
Anticancer Activity
Research indicates that 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride exhibits cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in tumor cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains.
Study 1: Anticancer Effects
In a study conducted on human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure. Morphological assessment revealed signs of apoptosis characterized by chromatin condensation and nuclear fragmentation.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 15 | 30 |
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis has been conducted to understand how modifications to the triazole ring affect biological activity. Substituents at the phenyl group were found to significantly influence both anticancer and antimicrobial activities.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicate that it exhibits low toxicity profiles at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride to maximize yield and purity?
- Methodological Answer :
- Step 1 : Initiate the reaction under inert atmosphere (N₂ or Ar) to prevent oxidation. Use CH₂Cl₂ as the solvent and trimethyloxonium tetrafluoroborate as the alkylating agent at 0°C .
- Step 2 : React the intermediate with mesitylhydrazinium chloride in MeOH, followed by cyclization with triethyl orthoformate in chlorobenzene under reflux .
- Step 3 : Purify via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) to isolate the target compound. Yields range from 58–70% depending on reaction scale and purity of precursors .
- Critical Note : Monitor reaction progress via TLC and adjust stoichiometry of trimethyloxonium tetrafluoroborate to avoid over-alkylation .
Q. How is the structural integrity of 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify aromatic proton environments (δ 7.2–7.5 ppm for phenyl groups) and triazolium-specific carbons (δ 140–150 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M-Cl]⁺) with mass accuracy <5 ppm .
- X-ray Crystallography (if available): Resolve the fused pyrrolo-triazolium ring system and chloride counterion positioning .
Advanced Research Questions
Q. What strategies resolve enantiomeric excess (ee) discrepancies in asymmetric catalysis using chiral triazolium salts?
- Methodological Answer :
- Chiral Pool Synthesis : Start with enantiopure precursors (e.g., L-pyroglutaminol) to ensure stereochemical fidelity during triazolium ring formation .
- Kinetic Resolution : Optimize reaction time and temperature to favor the desired enantiomer. For example, refluxing in chlorobenzene (110°C) enhances ee by reducing racemization .
- Analytical Validation : Use chiral HPLC with amylose-based columns to quantify ee. Cross-validate with ¹⁹F NMR if tetrafluoroborate salts are used .
Q. How can researchers design structure-activity relationship (SAR) studies for pyrrolo-triazolium derivatives targeting necroptosis inhibition?
- Methodological Answer :
- Core Modifications : Introduce substituents at the 5-position (e.g., cyclohexyl, benzyl) to modulate lipophilicity and target binding. Compare inhibitory IC₅₀ values using necroptosis cell assays (e.g., HT-29 cells) .
- Data-Driven SAR :
| Derivative | Substituent (R) | IC₅₀ (μM) |
|---|---|---|
| A | Phenyl | 0.12 |
| B | Cyclohexyl | 0.45 |
| C | Isopropyl | 1.20 |
| Table: SAR of 5-substituted derivatives in necroptosis inhibition |
- Mechanistic Studies : Perform molecular docking with RIPK1/RIPK3 kinases to identify key hydrogen-bonding interactions with the triazolium core .
Q. What experimental approaches mitigate conflicting data in catalytic activity of triazolium salts under varying solvent systems?
- Methodological Answer :
- Solvent Screening : Test polar aprotic (e.g., acetonitrile) vs. non-polar (e.g., toluene) solvents. Catalytic efficiency in asymmetric aldol reactions increases in acetonitrile due to enhanced carbene stability .
- Controlled Reactivity Studies : Use in situ FTIR to monitor carbene formation rates. Polar solvents accelerate deprotonation of triazolium salts, increasing catalytic turnover .
- Contradiction Resolution : Reconcile divergent literature results by standardizing substrate ratios (e.g., 1:1.2 catalyst:substrate) and excluding moisture .
Data Contradiction Analysis
Q. Why do reported yields for triazolium salt syntheses vary significantly across studies?
- Methodological Answer :
- Source Analysis : Variations arise from differences in precursor purity (e.g., mesitylhydrazinium chloride hygroscopicity) and workup protocols. reports 58% yield after column chromatography, while achieves 70% via optimized Zn-mediated reductions .
- Mitigation Strategy : Pre-dry reagents (e.g., molecular sieves in CH₂Cl₂) and employ Schlenk techniques for moisture-sensitive steps .
Application in Organocatalysis
Q. What mechanistic insights explain the role of triazolium salts in enantioselective homoenolate reactions?
- Methodological Answer :
- Carbene Generation : Deprotonation of triazolium salts by bases (e.g., Cs₂CO₃) generates N-heterocyclic carbenes (NHCs), which activate α,β-unsaturated aldehydes via umpolung .
- Stereocontrol : The chiral 5-position substituent (e.g., tert-butyldimethylsilyloxy) dictates facial selectivity in homoenolate formation, as shown in X-ray structures of catalyst-substrate adducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
